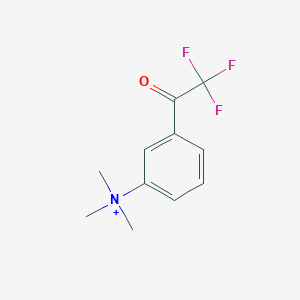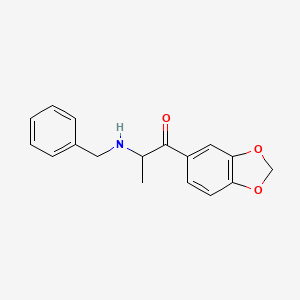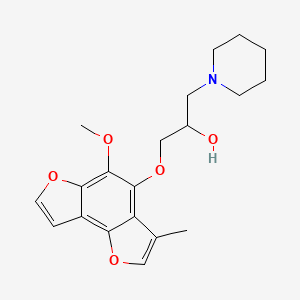![molecular formula C24H16O B12801358 6-Benzyl-7H-benzo[de]anthracen-7-one CAS No. 5082-84-8](/img/structure/B12801358.png)
6-Benzyl-7H-benzo[de]anthracen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-7H-benzo[de]anthracen-7-one is a chemical compound with the molecular formula C25H16O. It is a derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique structure, which includes a benzyl group attached to the benzanthrone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7H-benzo[de]anthracen-7-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzanthrone with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using HNO3 and H2SO4, alkylation using alkyl halides and AlCl3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
Applications De Recherche Scientifique
6-Benzyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Benzyl-7H-benzo[de]anthracen-7-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanthrone: A parent compound of 6-Benzyl-7H-benzo[de]anthracen-7-one, known for its use in dye production.
7H-Benz[de]anthracen-7-one: A closely related compound with similar chemical properties but lacking the benzyl group.
1,9-Benz-10-anthrone: Another derivative of benzanthrone with different substituents.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5082-84-8 |
|---|---|
Formule moléculaire |
C24H16O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
6-benzylbenzo[a]phenalen-7-one |
InChI |
InChI=1S/C24H16O/c25-24-21-11-5-4-10-19(21)20-12-6-9-17-13-14-18(23(24)22(17)20)15-16-7-2-1-3-8-16/h1-14H,15H2 |
Clé InChI |
MTYCTNBXUBUBIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
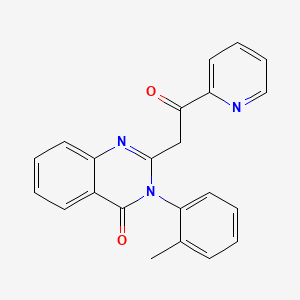
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)


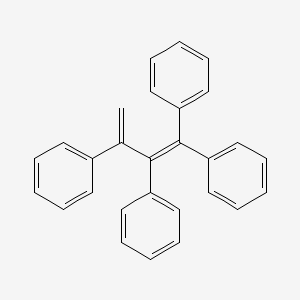

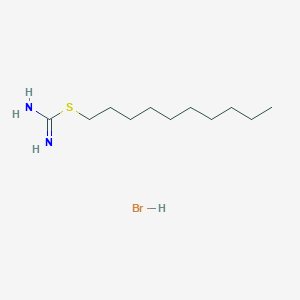
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
